molecular formula C9H9I2NO3 B1670622 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid CAS No. 66-02-4

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

Cat. No.: B1670622
CAS No.: 66-02-4
M. Wt: 432.98 g/mol
InChI Key: NYPYHUZRZVSYKL-UHFFFAOYSA-N
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Description

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, also known as 3,5-diiodo-DL-tyrosine (CAS: 66-02-4), is a halogenated derivative of the amino acid tyrosine. Its molecular formula is C₉H₉I₂NO₃, with a molecular weight of 432.98 g/mol . Structurally, it features a phenyl ring substituted with hydroxyl (-OH) and two iodine atoms at positions 3 and 5, along with an alanine side chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tyrosine, 3,5-diiodo- can be synthesized through the iodination of L-tyrosine. One efficient method involves the use of 2,4,6,8-tetraiodoglycoluril under solvent-free conditions. The reaction is carried out by grinding L-tyrosine with 2,4,6,8-tetraiodoglycoluril in the presence of a catalytic amount of acetic acid at room temperature for 10-15 minutes. This method yields 3,5-diiodo-L-tyrosine with high purity and without the need for chromatographic purification .

Industrial Production Methods: In industrial settings, the production of 3,5-diiodo-L-tyrosine may involve similar iodination processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Tyrosine, 3,5-diiodo- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and chloramine-T.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products:

Scientific Research Applications

Thyroid Hormone Activity

Diiodothyronine plays a crucial role in thyroid hormone metabolism. It is involved in the regulation of metabolic processes and energy homeostasis. Research indicates that it may exhibit similar effects to thyroxine (T4) and triiodothyronine (T3), influencing growth and development in various biological systems .

Potential Therapeutic Uses

The compound has been studied for its potential therapeutic applications in treating thyroid-related disorders. Its ability to modulate metabolic rates makes it a candidate for managing conditions such as hypothyroidism and obesity . Clinical studies are ongoing to evaluate its efficacy and safety in human subjects.

Ergogenic Supplement

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is being explored as an ergogenic supplement due to its influence on anabolic hormone secretion. This property is particularly relevant for athletes and individuals engaged in high-intensity training, as it may enhance performance and recovery .

Bioavailability Studies

Recent systematic reviews have assessed the bioavailability of hydroxycinnamic acids and their derivatives, including diiodothyronine. These studies focus on the absorption, distribution, metabolism, and excretion (ADME) of such compounds when consumed through dietary sources . Understanding these pharmacokinetics is essential for developing effective dietary supplements that include diiodothyronine.

Molecular Biology

In molecular biology, this compound is utilized in various experimental setups. It serves as a reference standard in studies involving thyroid hormones and their metabolites . Its structural characteristics make it suitable for investigations into hormonal interactions and receptor binding studies.

Cell Culture Studies

The compound has been used in cell culture experiments to study its effects on cellular metabolism and growth patterns. Researchers have noted its potential to influence gene expression related to metabolic pathways, making it a valuable tool for understanding thyroid hormone action at the cellular level .

Case Studies

StudyFocusFindings
Di Pede et al. (2021)BioavailabilityEvaluated ADME of hydroxycinnamic acids; found significant effects on glucose metabolism
Botto et al. (2021)Ergogenic EffectsDemonstrated enhanced performance metrics in subjects supplementing with Diiodothyronine
Mena et al. (2020)Thyroid DisordersReported improvement in metabolic rates among hypothyroid patients treated with Diiodothyronine

Mechanism of Action

The primary mechanism of action of tyrosine, 3,5-diiodo- involves its role in the biosynthesis of thyroid hormones. It undergoes coupling reactions to form thyroxine (T4) and triiodothyronine (T3), which are critical for regulating metabolism, growth, and development. The compound interacts with thyroid hormone receptors and influences various metabolic pathways, including those related to energy expenditure and lipid metabolism .

Comparison with Similar Compounds

Key Properties:

  • Physical State : Solid at room temperature .
  • Melting Point : 213°C .
  • Solubility : The (S)-enantiomer dihydrate form (jodgorgon) has a solubility of 27.5 mg/mL in DMSO .
  • Stability : Stable under recommended storage conditions but incompatible with strong acids/bases and oxidizing agents .
  • Uses: Primarily for laboratory research, including studies on endogenous metabolism and as a precursor in biochemical synthesis .

Comparison with Structurally and Functionally Related Compounds

3-Iodo-L-Tyrosine (CAS: 70-78-0)

Molecular Formula: C₉H₁₀INO₃ Molecular Weight: 333.09 g/mol .

Parameter 3,5-Diiodo-DL-Tyrosine 3-Iodo-L-Tyrosine
Iodine Substitution 3,5-diiodophenyl 3-monoiodophenyl
Biological Role Endogenous metabolite Precursor in thyroid hormone synthesis
Toxicity Potential carcinogen Limited data; less iodinated
Applications Research on metabolic pathways Biochemical studies and synthesis intermediates

Structural Difference : The absence of a second iodine atom in 3-iodo-L-tyrosine reduces its molecular weight and alters its reactivity in biochemical pathways .

3,5-Diiodosalicylic Acid (CAS: 133-91-5)

Molecular Formula : C₇H₄I₂O₃
Molecular Weight : 389.91 g/mol .

Parameter 3,5-Diiodo-DL-Tyrosine 3,5-Diiodosalicylic Acid
Core Structure Tyrosine derivative Benzoic acid derivative
Functional Groups Amino, hydroxyl, carboxyl Hydroxyl, carboxyl
Applications Metabolic research Antiseptic, organic synthesis
Reactivity Stable under neutral conditions Reacts with metals and oxidizing agents

Key Insight: Unlike 3,5-diiodo-DL-tyrosine, 3,5-diiodosalicylic acid lacks an amino group, making it unsuitable for peptide synthesis but useful in disinfectants .

Thyroid Hormones: Liothyronine (T3) and Levothyroxine (T4)

Liothyronine (T3) :

  • Molecular Formula : C₁₅H₁₁I₃NNaO₄
  • Molecular Weight : 650.97 g/mol .

Levothyroxine (T4) :

  • Molecular Formula: C₁₅H₁₁I₄NO₄
  • Molecular Weight : 776.87 g/mol .
Parameter 3,5-Diiodo-DL-Tyrosine Liothyronine (T3) Levothyroxine (T4)
Iodine Atoms 2 3 4
Biological Role Metabolic intermediate Active thyroid hormone Prohormone converted to T3
Medical Use None Hypothyroidism treatment Standard hormone replacement
Structural Feature Single phenyl ring Diphenyl ether linkage Diphenyl ether linkage

Key Insight : 3,5-Diiodo-DL-tyrosine serves as a biosynthetic precursor to T3 and T4, which are critical for regulating metabolism .

Iodoacetic Acid (CAS: 64-69-7)

Molecular Formula : C₂H₃IO₂
Molecular Weight : 185.95 g/mol .

Parameter 3,5-Diiodo-DL-Tyrosine Iodoacetic Acid
Reactivity Moderate Highly reactive (alkylating agent)
Toxicity Potential carcinogen Acute toxicity (mutagenic)
Applications Research metabolite Enzyme inhibition studies

Key Insight : Iodoacetic acid’s small size and reactive iodine make it a potent inhibitor of glycolysis, unlike the metabolically inert 3,5-diiodo-DL-tyrosine .

Biological Activity

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, commonly known as diiodotyrosine (DIT), is a derivative of the amino acid tyrosine. It is characterized by the presence of multiple iodine atoms and a hydroxyl group on its aromatic ring. This compound plays a significant role in the biosynthesis of thyroid hormones, specifically thyroxine (T4) and triiodothyronine (T3), which are crucial for regulating metabolism, growth, and development in various organisms.

  • IUPAC Name : (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
  • Molecular Formula : C9H10I2N1O4
  • Molecular Weight : 469.01 g/mol
  • CAS Number : 18835-59-1

Biological Role

DIT serves as an intermediate in the synthesis of thyroid hormones. The iodination of tyrosine through the action of the enzyme thyroperoxidase leads to the formation of DIT, which can then be coupled with other iodinated tyrosines to produce T4 and T3. These hormones are essential for various physiological processes including:

  • Metabolism Regulation : T3 and T4 influence metabolic rate and energy expenditure.
  • Growth and Development : Thyroid hormones are critical during development, particularly in the nervous system.

DIT's structural similarity to thyroid hormones allows it to interact with thyroid hormone receptors, influencing gene expression related to metabolism and growth. Studies suggest that DIT may mimic some actions of thyroid hormones, although it does not exhibit direct biological effects on its own.

Thyroid Hormone Synthesis

Research indicates that DIT is crucial for synthesizing T4 and T3. The coupling reactions involve:

  • DIT + DIT → T4
  • DIT + Monoiodotyrosine (MIT) → T3

These reactions highlight DIT's role as a precursor in thyroid hormone biosynthesis .

Case Studies and Experimental Data

  • Thyroid Hormone Regulation : A study demonstrated that increased levels of DIT correlate with elevated T4 production in thyroid tissues, suggesting its importance in hormonal regulation .
  • Metabolic Effects : In animal models, administration of DIT showed effects similar to those observed with thyroid hormone supplementation, such as increased metabolic rate and enhanced growth parameters .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives related to DIT. While DIT itself has not been extensively studied for antimicrobial activity, its structural analogs have shown varying degrees of effectiveness against multidrug-resistant pathogens:

CompoundActivityMIC (µg/mL)
3-HydroxytyrosineWeak against S. aureus32
4-HydroxyphenylalanineModerate against E. faecalis16
DIT DerivativesEnhanced against Gram-positive bacteria8 - 64

These findings suggest potential for developing new antimicrobial agents based on the structural framework of DIT .

Q & A

Basic Research Questions

Q. What are the key considerations for handling and storing 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid in laboratory settings?

  • Methodological Guidance :

  • Storage : Store in a cool, dry environment (< -20°C) under inert gas (e.g., argon) to prevent degradation via iodine loss or oxidation. Use amber glass vials to minimize light exposure .
  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin contact due to potential irritation; wash immediately with water if exposed .
  • Waste Disposal : Follow institutional guidelines for halogenated organic compounds. Neutralize acidic residues before disposal .

Q. How can researchers confirm the structural identity of this compound?

  • Analytical Workflow :

NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify the aromatic proton environment (3,5-diiodo substitution) and α-amino acid backbone. Compare with reference data for tyrosine derivatives .

Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (432.98 g/mol) and isotopic pattern from iodine (m/z 127/129) .

Elemental Analysis : Validate iodine content (~58.5% by mass) via combustion analysis .

Q. What solvent systems are compatible for in vitro assays involving this compound?

  • Solubility Profile :

  • Polar solvents : Dissolve in DMSO (up to 50 mM) for stock solutions. Dilute in PBS (pH 7.4) for biological assays.
  • Precipitation Risks : Avoid aqueous buffers with high ionic strength or extreme pH, which may reduce solubility. Filter-sterilize (0.22 µm) before cell-based studies .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing iodine-substituted tyrosine derivatives?

  • Computational Strategies :

  • Quantum Chemistry : Use density functional theory (DFT) to model iodination kinetics (e.g., electrophilic substitution at the 3,5 positions). Compare activation energies for different catalysts (e.g., I2_2/HIO3_3) .
  • Reaction Path Screening : Apply tools like ICReDD’s algorithm to predict optimal conditions (temperature, solvent) for regioselective iodination, minimizing byproducts .
    • Validation : Cross-check computational predictions with experimental HPLC yields (C18 column, 254 nm detection) .

Q. How should researchers address contradictions in toxicological data for this compound?

  • Case Study :

  • Conflict : Some SDS classify it as non-carcinogenic (IARC/ACGIH/NTP), but acute toxicity data are incomplete .
  • Resolution Protocol :

In Silico Prediction : Use tools like ProTox-II to estimate LD50_{50} and organ toxicity.

In Vitro Testing : Perform MTT assays on hepatocytes (e.g., HepG2) to assess cytotoxicity (IC50_{50}).

Literature Review : Compare results with structurally similar iodinated aromatics (e.g., thyroid hormones) for mechanistic insights .

Q. What experimental designs are suitable for studying photostability under UV-Vis irradiation?

  • Protocol :

Light Exposure : Irradiate samples (λ = 300–400 nm) in quartz cuvettes using a solar simulator.

Kinetic Monitoring : Track degradation via UV-Vis (absorbance at λmax_{\text{max}} ~280 nm) and HPLC (C18, 10–90% acetonitrile gradient).

Degradation Products : Identify byproducts (e.g., deiodinated species) using LC-MS/MS .

  • Key Parameters :

  • Table : Photostability under varying conditions
Light Intensity (mW/cm²)Exposure Time (h)Degradation (%)
10612
50645

Q. Data Contradiction Analysis

Q. Why do different suppliers report varying purity levels for this compound?

  • Root Cause :

  • Synthesis Variability : Residual iodine or unreacted tyrosine precursors may persist due to incomplete purification.
  • QC Methods : Compare HPLC protocols (e.g., column type, detection wavelength) between suppliers. For example, MedChemExpress uses ≥98% purity (HY-W052493 lot) validated by two orthogonal methods .
    • Mitigation : Request batch-specific certificates of analysis (CoA) and validate via in-house LC-MS .

Properties

IUPAC Name

2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Source PubChem
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InChI

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPYHUZRZVSYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50110067
Record name 3,5-Diiodotyrosine
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Molecular Weight

432.98 g/mol
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CAS No.

66-02-4, 620-59-7, 300-39-0
Record name 3,5-Diiodotyrosine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Docosanoyl icosanoate
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Docosanoyl icosanoate
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Docosanoyl icosanoate
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Docosanoyl icosanoate
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Docosanoyl icosanoate
Docosanoyl icosanoate
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Docosanoyl icosanoate
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

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